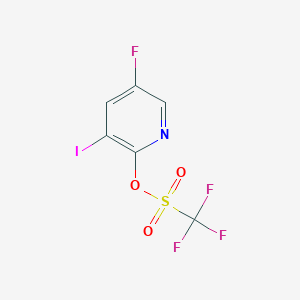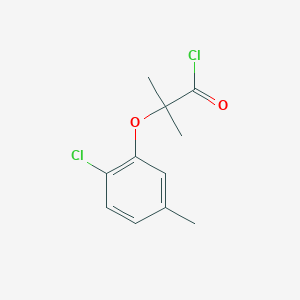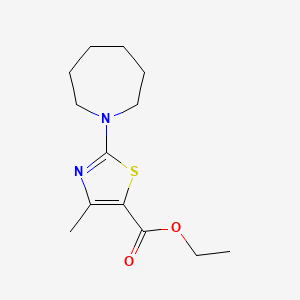
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
Overview
Description
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C6H2F4INO3S and a molecular weight of 371.05 g/mol . This compound is a fluorinated and iodinated pyridine derivative, often used as a building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate typically involves the trifluoromethanesulfonation of 5-Fluoro-3-iodopyridine. The reaction is carried out using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine . The reaction is usually performed at low temperatures to prevent decomposition of the product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimization for larger scale production. This includes the use of continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include substituted pyridines where the trifluoromethanesulfonate group is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds and other complex structures formed through the coupling of the pyridine ring with various aryl or vinyl groups.
Scientific Research Applications
Chemistry:
Building Block: Used as a versatile building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate primarily involves its role as a reactive intermediate in organic synthesis. The trifluoromethanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds . The iodine atom enables cross-coupling reactions, allowing for the construction of complex molecular architectures .
Comparison with Similar Compounds
- 5-Fluoro-3-iodopyridine
- 5-Fluoro-4-iodopyridine
- 2-Fluoro-3-iodopyridine
- 3-Fluoro-4-iodopyridine
- 2-Fluoro-5-iodopyridine
Uniqueness:
- Trifluoromethanesulfonate Group: The presence of the trifluoromethanesulfonate group makes 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate more reactive in nucleophilic substitution reactions compared to its analogs .
- Versatility: Its dual functionality (fluorine and iodine atoms) allows for a broader range of chemical transformations, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(5-fluoro-3-iodopyridin-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4INO3S/c7-3-1-4(11)5(12-2-3)15-16(13,14)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMROSXFLPQCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147799 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-53-0 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)

![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)



